molecular formula C10H8N2O B12117957 4-Phenylpyrimidin-5-ol CAS No. 88070-43-3

4-Phenylpyrimidin-5-ol

Cat. No.: B12117957
CAS No.: 88070-43-3
M. Wt: 172.18 g/mol
InChI Key: WUVYJIJZMDFWHW-UHFFFAOYSA-N
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Description

4-Phenylpyrimidin-5-ol is a heterocyclic aromatic compound with the molecular formula C10H8N2O It is characterized by a pyrimidine ring substituted with a phenyl group at the 4-position and a hydroxyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylpyrimidin-5-ol typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminopyridine with benzaldehyde in the presence of a base, followed by cyclization and oxidation steps . The reaction conditions often include refluxing in solvents such as ethanol or acetic acid, with catalysts like p-toluenesulfonic acid to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4-Phenylpyrimidin-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Phenylpyrimidin-5-ol has diverse applications in scientific research:

Comparison with Similar Compounds

4-Phenylpyrimidin-5-ol can be compared with other similar compounds, such as:

Uniqueness: The unique combination of a phenyl group at the 4-position and a hydroxyl group at the 5-position of the pyrimidine ring imparts distinct chemical reactivity and biological activity to this compound. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4-phenylpyrimidin-5-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c13-9-6-11-7-12-10(9)8-4-2-1-3-5-8/h1-7,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUVYJIJZMDFWHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=NC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70344685
Record name 5-Pyrimidinol, 4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70344685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88070-43-3
Record name 5-Pyrimidinol, 4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70344685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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